N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine
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Overview
Description
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a carbazole moiety and a phenoxyaniline group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-phenoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or interaction with DNA. The exact pathways and molecular targets depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
Uniqueness
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine is unique due to its specific combination of a carbazole moiety and a phenoxyaniline group. This structure imparts distinct electronic and steric properties, making it valuable for various applications in coordination chemistry, organic electronics, and medicinal chemistry .
Properties
Molecular Formula |
C27H22N2O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C27H22N2O/c1-2-29-26-11-7-6-10-24(26)25-18-20(12-17-27(25)29)19-28-21-13-15-23(16-14-21)30-22-8-4-3-5-9-22/h3-19H,2H2,1H3 |
InChI Key |
HXNMIEFDZFURJO-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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